molecular formula C10H8F2N2S B12442457 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione

1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione

Cat. No.: B12442457
M. Wt: 226.25 g/mol
InChI Key: ZXHMGTJTPTWNGX-UHFFFAOYSA-N
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Description

1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione is a heterocyclic compound featuring an imidazole ring substituted with a 3,5-difluorophenylmethyl group and a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione typically involves the reaction of 3,5-difluorobenzyl chloride with imidazole-2-thione under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3,5-difluorophenyl)methyl]-1H-imidazole-2-thione
  • 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-one
  • 1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-selenone

Uniqueness

1-[(3,5-difluorophenyl)methyl]-2,5-dihydro-1H-imidazole-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or selenium analogs. The difluorophenylmethyl group also enhances its lipophilicity and potential interactions with biological targets.

Properties

Molecular Formula

C10H8F2N2S

Molecular Weight

226.25 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]-4H-imidazole-2-thione

InChI

InChI=1S/C10H8F2N2S/c11-8-3-7(4-9(12)5-8)6-14-2-1-13-10(14)15/h1,3-5H,2,6H2

InChI Key

ZXHMGTJTPTWNGX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC(=S)N1CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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